

Spectroscopic Profile of 2-Bromo-4-hydroxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4-hydroxybenzaldehyde

Cat. No.: B1278919

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This technical guide offers a comprehensive overview of the spectroscopic data for **2-Bromo-4-hydroxybenzaldehyde** ($C_7H_5BrO_2$), a key intermediate in organic synthesis. The document is tailored for researchers, scientists, and drug development professionals, providing a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The data herein is crucial for structural elucidation, identification, and quality control of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-Bromo-4-hydroxybenzaldehyde**. All quantitative data is presented in structured tables for clarity and ease of comparison.

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the atoms within **2-Bromo-4-hydroxybenzaldehyde**.

Table 1: 1H NMR Spectral Data for **2-Bromo-4-hydroxybenzaldehyde** Solvent: $CDCl_3$

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
11.01	Singlet	1H	-	Hydroxyl proton (-OH)[1]
9.85	Singlet	1H	-	Aldehyde proton (-CHO)[1]
7.50	Doublet	1H	8.4	Aromatic proton (H-6)
7.01	Doublet of Doublets	1H	8.4, 2.0	Aromatic proton (H-5)
6.94	Doublet	1H	2.0	Aromatic proton (H-3)

Table 2: ^{13}C NMR Spectral Data for **2-Bromo-4-hydroxybenzaldehyde** Solvent: CDCl_3

Chemical Shift (δ) ppm	Assignment
196.5	Aldehyde Carbon (C=O)[1]
161.0	Aromatic Carbon (C-OH)[1]
138.5	Aromatic Carbon (C-H)
125.0	Aromatic Carbon (C-H)
122.0	Aromatic Carbon (C-CHO)[1]
120.0	Aromatic Carbon (C-Br)[1]
115.0	Aromatic Carbon (C-H)

While a specific experimental spectrum was not available, the following table presents characteristic absorption bands expected for **2-Bromo-4-hydroxybenzaldehyde** based on its functional groups.[2]

Table 3: Characteristic IR Absorption Bands for **2-Bromo-4-hydroxybenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3400	Broad	O-H stretch (hydroxyl group)[2]
3000-3100	Medium	C-H stretch (aromatic)[2]
2700-2900	Medium, two bands	C-H stretch (aldehyde)[2]
1650-1700	Strong	C=O stretch (aldehyde)[2]
1550-1600	Medium-Strong	C=C stretch (aromatic ring)[2]
1000-1100	Strong	C-Br stretch[2]
650-900	Strong	C-H out-of-plane bend (aromatic)[2]

The mass spectrum provides information on the mass-to-charge ratio of the parent molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for **2-Bromo-4-hydroxybenzaldehyde**

Property	Value	Notes
Molecular Formula	C ₇ H ₅ BrO ₂	
Molecular Weight	201.02 g/mol	[3]
Exact Mass	199.94729 Da	[3]
Expected M ⁺ Peak	m/z 200	Corresponding to the ⁷⁹ Br isotope.
Expected M+2 Peak	m/z 202	Of similar intensity to M ⁺ due to the ⁸¹ Br isotope.[2]

Expected Fragmentation Pattern: The primary fragmentation is expected to involve the loss of the aldehyde group (-CHO, 29 Da) and the hydrogen atom from the hydroxyl group.[4]

Subsequent fragmentation of the aromatic ring may also occur. A key feature in the mass

spectrum is the characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br are in an approximate 1:1 ratio), resulting in M^+ and $M+2$ peaks of nearly equal intensity.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented, based on standard laboratory practices for the analysis of solid organic compounds.

- **Sample Preparation:** Approximately 5-10 mg of **2-Bromo-4-hydroxybenzaldehyde** is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- d , CDCl_3) within a clean, dry 5 mm NMR tube.[1][2][5] A small amount of tetramethylsilane (TMS) is often added to serve as an internal standard ($\delta = 0.00$ ppm).[1][2]
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.[5]
- **Data Acquisition:**
 - ^1H NMR: The spectrometer is tuned to the proton frequency. Spectra are typically acquired using a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a high signal-to-noise ratio.[2]
 - ^{13}C NMR: The spectrometer is tuned to the carbon frequency. Spectra are generally acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon.[6] A longer relaxation delay and a significantly larger number of scans are required compared to ^1H NMR due to the low natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.[2][7]
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the internal standard (TMS).

For solid samples like **2-Bromo-4-hydroxybenzaldehyde**, common preparation methods include the KBr pellet or Nujol mull techniques.[8]

- **Sample Preparation (KBr Pellet Method):**

- A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[9]
- The fine powder is then transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.[2]
- Sample Preparation (Nujol Mull Method):
 - A small amount of the solid sample (5-10 mg) is ground to a fine paste with a drop of Nujol (mineral oil) in an agate mortar.[8][9]
 - The resulting mull is then spread evenly between two salt plates (e.g., NaCl or KBr).[2][9]
- Instrumentation and Data Acquisition:
 - A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.[10]
 - A background spectrum of the empty sample holder (or the pure KBr pellet/salt plates) is recorded first and automatically subtracted from the sample spectrum.[2]
 - The prepared sample is placed in the instrument's beam path, and the spectrum is recorded. The final spectrum is typically plotted as percent transmittance versus wavenumber (cm^{-1}).[2]

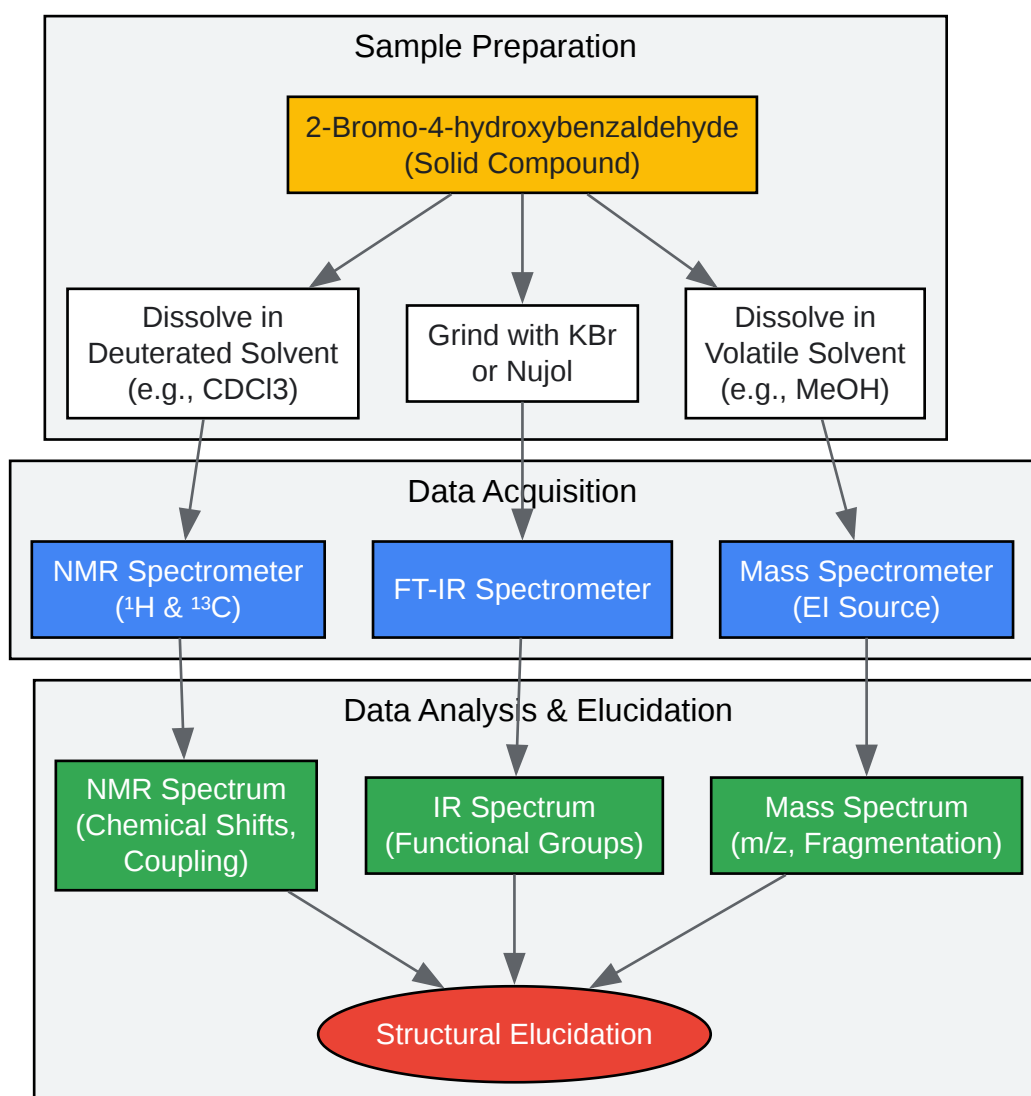
Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable organic molecules.

- Sample Introduction: A dilute solution of **2-Bromo-4-hydroxybenzaldehyde** is prepared in a volatile organic solvent (e.g., methanol or acetonitrile). The sample is often introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[2]
- Ionization: Inside the ion source, which is under a high vacuum, the sample molecules are bombarded by a high-energy beam of electrons (typically 70 eV).[11] This process ejects an electron from the molecule, creating a positively charged molecular ion (M^+).[12]
- Fragmentation: The high energy of the molecular ion often causes it to break apart into smaller, charged fragments and neutral radicals.[12]

- Mass Analysis: The resulting ions (both the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[\[11\]](#)
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of the ions versus their m/z ratio.[\[12\]](#)

Visualization of Spectroscopic Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of a chemical compound such as **2-Bromo-4-hydroxybenzaldehyde**.



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Caption: A generalized workflow for spectroscopic analysis.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-4-hydroxybenzaldehyde | C₇H₅BrO₂ | CID 11084866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. eng.uc.edu [eng.uc.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
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